4-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound. The specific arrangement of these rings and other functional groups in the molecule would determine its properties and potential applications.Scientific Research Applications
Antimicrobial Applications
A New Hybrid Approach and In Vitro Antimicrobial Evaluation of Novel 4(3H)-quinazolinones and Thiazolidinone Motifs This study synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, showing remarkable in vitro antimicrobial potency against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis involved Knoevenagel condensation and the derivatives demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Thermochromic Materials
3,6-Disubstituted Fluorans Containing 4(3H)-quinazolinon-3-yl, Diethyl Amino Groups and Their Application in Reversible Thermochromic Materials In this research, fluorans containing 4(3H)-quinazolinone-3-yl and diethylamino groups were synthesized and applied in reversible thermochromic materials. These findings highlight the potential of such compounds in the development of materials that change color in response to temperature changes, indicating their applicability in smart materials and sensors (Patel, Patel, & Patel, 2005).
Radioligands for Visualization of Peripheral Benzodiazepine Receptors
Labeling and Evaluation of N-[11C]methylated Quinoline-2-carboxamides as Potential Radioligands for Visualization of Peripheral Benzodiazepine Receptors This study focused on synthesizing and evaluating novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). The compounds showed high specific binding to peripheral benzodiazepine receptors in various organs, suggesting their utility in diagnostic imaging and research on diseases related to these receptors (Matarrese et al., 2001).
Anti-HIV and CDK2 Inhibitors
Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors This research synthesized fluorine-substituted 1,2,4-triazinones exploring their potential as anti-HIV-1 and CDK2 inhibitors. Several compounds showed very good anti-HIV activity and significant CDK2 inhibition, indicating potential applications in the development of therapies for HIV and cancer (Makki, Abdel-Rahman, & Khan, 2014).
Future Directions
Thiophene-based compounds have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could potentially include “4-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” and similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-16-7-5-14(6-8-16)20(24)22-17-9-10-18-15(13-17)3-1-11-23(18)28(25,26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSQTYLVJVEPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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